molecular formula C12H8N2O B13878932 3-(4-pyridinyloxy)Benzonitrile CAS No. 685533-74-8

3-(4-pyridinyloxy)Benzonitrile

Cat. No.: B13878932
CAS No.: 685533-74-8
M. Wt: 196.20 g/mol
InChI Key: FRYZTLINQUHVQE-UHFFFAOYSA-N
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Description

3-(4-Pyridinyloxy)Benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of benzonitrile, where a pyridinyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-pyridinyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridinyloxy)Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where the pyridinyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Pyridinyloxy)Benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-pyridinyloxy)benzonitrile involves its interaction with specific molecular targets. The pyridinyloxy group can facilitate binding to certain enzymes or receptors, influencing biological pathways. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 3-(4-Pyridinyloxy)Benzonitrile is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

685533-74-8

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-pyridin-4-yloxybenzonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H

InChI Key

FRYZTLINQUHVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)C#N

Origin of Product

United States

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